1-Allyl-2-methyl-1H-imidazole

Coordination Chemistry Ligand Design Stability Constants

1-Allyl-2-methyl-1H-imidazole (CAS 13173-22-3) is a heterocyclic imidazole derivative characterized by an N1-allyl substituent and a C2-methyl group. This bifunctional architecture confers distinct physicochemical and coordinative properties relative to simple alkyl- or alkenyl-imidazoles.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 13173-22-3
Cat. No. B083229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-methyl-1H-imidazole
CAS13173-22-3
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC=C
InChIInChI=1S/C7H10N2/c1-3-5-9-6-4-8-7(9)2/h3-4,6H,1,5H2,2H3
InChIKeySUILEBXRIVKHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-2-methyl-1H-imidazole (CAS 13173-22-3) | Core Properties and Differentiation Potential for Scientific and Industrial Procurement


1-Allyl-2-methyl-1H-imidazole (CAS 13173-22-3) is a heterocyclic imidazole derivative characterized by an N1-allyl substituent and a C2-methyl group [1]. This bifunctional architecture confers distinct physicochemical and coordinative properties relative to simple alkyl- or alkenyl-imidazoles. The compound exhibits a boiling point of 80 °C at 1 Torr [1] and a calculated LogP of 1.38 , positioning it as a versatile precursor for polymerizable ionic liquids, metal-coordination scaffolds, and anion-exchange membrane (AEM) components. Its utility in scientific and industrial workflows hinges on the synergistic electronic and steric effects of its substituents, which directly influence complex stability, ionic conductivity, and thermal behavior in derived materials.

Polymerizable ionic liquid monomer: Allyl handle enables covalent integration into polymer backbones.
Metal coordination scaffold: Synergistic allyl/methyl substituents tune ligand basicity and binding geometry.
Anion exchange membrane precursor: Imidazole core forms quaternizable cationic sites for AEM fabrication.

Why 1-Allyl-2-methyl-1H-imidazole (CAS 13173-22-3) Cannot Be Replaced by Generic Imidazole Analogs


Generic substitution of imidazole-based reagents (e.g., 1-methylimidazole, 2-methylimidazole, or 1-allylimidazole) is not viable for applications requiring precise control over coordination geometry, polymerization kinetics, or ionic conductivity. The simultaneous presence of an N-allyl group and a C2-methyl group in 1-allyl-2-methyl-1H-imidazole induces a unique electronic environment and steric profile that alters ligand basicity and metal-binding affinity [1]. Unlike 1-allylimidazole, which lacks the C2-methyl substituent, or 2-methylimidazole, which lacks the polymerizable allyl handle, the target compound exhibits distinct complex stability constants and enables the synthesis of cross-linked polymeric architectures [2]. These molecular-level differences directly translate into measurable variations in material performance, rendering simple in-class analogs unsuitable for procurement in specialized research and industrial applications.

Risk 1‑Allylimidazole lacks the C2‑methyl group; coordination geometry and complex stability constants shift significantly.
Risk 2‑Methylimidazole lacks the polymerizable allyl handle, preventing covalent incorporation and cross-linking in membranes.
Risk 1‑Methylimidazole alters both electronic and steric profile; neither coordination nor polymerization behavior transfers.

Quantitative Differentiation Evidence for 1-Allyl-2-methyl-1H-imidazole (CAS 13173-22-3) Relative to Comparators


Enhanced Metal-Complex Stability vs. 1-Vinylimidazole and 1-Alkylimidazole Analogs

1-Allyl-2-methyl-1H-imidazole forms Co(II) and Cu(II) complexes of formula [ML₂(NO₃)₂] in the solid state, characterized by distorted tetragonal bipyramidal geometry (CoN₂O₄ and CuN₂O₄ chromophores) [1]. In aqueous solution at 20 °C, the apparent stability constant (K) for the complex with Co²⁺ was estimated to be 6.2 × 10³ M⁻¹ [2]. This value reflects the combined electron-donating effects of the allyl and methyl substituents. The study explicitly compares the electron-donor properties of 1-allyl-2-methylimidazole to those of 1-vinylimidazoles and 1-alkylimidazoles, indicating a distinct coordination behavior that cannot be extrapolated from mono-substituted analogs [1]. While direct numeric comparator data for the exact same conditions are not available in the abstracted material, the observed irregularity in successive stability constants for Co²⁺ and Zn²⁺ systems suggests a unique change in coordination sphere from octahedral to tetrahedral, a phenomenon not typically observed with simpler imidazole ligands [1].

Metal-Complex Stability
Reported
K = 6.2 × 10³ M⁻¹ (Co²⁺, aq, 20 °C)
Supports ligand selection for transition metal binding studies
Comparative electron-donor data vs. 1‑vinyl/alkylimidazoles not quantified
Coordination Chemistry Ligand Design Stability Constants

High Hydroxide Conductivity and Alkaline Stability in Anion Exchange Membranes

Anion exchange membranes (AEMs) fabricated from a polymerized ionic liquid copolymer incorporating 1-allyl-2-methylimidazole as a key precursor achieved a hydroxide conductivity of 68.4 mS/cm at 80 °C [1]. Critically, these AEMs demonstrated exceptional alkaline stability, retaining 52.2 mS/cm (approximately 76% of initial conductivity) after immersion in 1 mol/L NaOH solution for 240 hours [1]. This performance benchmark is significant when compared to other imidazolium-based AEMs reported in the literature. For instance, a bi-imidazolium-based ionic liquid membrane exhibited a lower conductivity of 41.9 mS/cm at 80 °C [2], while another study reported a membrane with 78.8 mS/cm at 80 °C but with only 75% conductivity retention after 1000 hours in 1 M NaOH [3]. The 1-allyl-2-methylimidazole-derived AEM thus offers a competitive balance of high initial conductivity and robust alkaline durability.

AEM Conductivity & Stability
Cross-study comparable
68.4 mS/cm at 80 °C; 76% retention after 240 h in 1 M NaOH
Balanced high hydroxide conductivity and alkaline durability for AEM design
Bi-imidazolium AEM: 41.9 mS/cm; other AEM: 78.8 mS/cm (different timescale)
Anion Exchange Membrane Fuel Cell Ionic Conductivity

Allyl Group-Mediated Suppression of Crystallization and Enhanced Ionic Conductivity in Imidazolium Salts

The introduction of an allyl group at the N-position of imidazolium cations effectively suppresses crystallization of the corresponding halide salts, leading to considerably lower viscosity and higher ionic conductivity compared to non-allyl analogs [1]. While this study focuses on 1,3-diallyl imidazolium halides, the underlying structure-property relationship is directly applicable to salts derived from 1-allyl-2-methylimidazole. A related patent further corroborates that the allyl substituent improves ionic conductivity and reduces viscosity in imidazolium compounds [2]. For example, an imidazolium compound with an allyl group exhibited an ionic conductivity of 0.533 mS/cm at 30 °C [2]. This class-level evidence supports the selection of 1-allyl-2-methyl-1H-imidazole as a preferred precursor for the synthesis of low-viscosity, high-conductivity ionic liquids, particularly when compared to imidazoles lacking the allyl functionality (e.g., 1-methylimidazole or 2-methylimidazole).

Crystallization Suppression
Class-level
Allyl-substituted imidazolium salts: lower viscosity, enhanced conductivity
Supports precursor selection for low-viscosity ionic liquids
Quantitative benefit depends on specific salt composition; data to verify
Ionic Liquids Electrolytes Crystallization Suppression

Significantly Lower Boiling Point vs. 2-Methylimidazole for Enhanced Volatility Control

1-Allyl-2-methyl-1H-imidazole exhibits a boiling point of 80 °C at a reduced pressure of 1 Torr [1]. In stark contrast, the parent compound 2-methylimidazole has a boiling point of 267–270 °C at atmospheric pressure (760 mmHg) . This substantial difference in volatility (a boiling point reduction of approximately 187–190 °C under comparable pressure conditions) is a direct consequence of the allyl substitution, which disrupts intermolecular hydrogen bonding and reduces molecular weight. This property is of practical significance for purification via vacuum distillation, allowing for the isolation of high-purity material under milder thermal conditions, thereby minimizing the risk of thermal degradation or polymerization.

Volatility Control
Cross-study comparable
80 °C at 1 Torr (2‑methylimidazole: 267–270 °C at 760 mmHg)
Enables purification by mild vacuum distillation
Reduces risk of thermal degradation or premature polymerization
Purification Distillation Physical Properties

Optimal Application Scenarios for 1-Allyl-2-methyl-1H-imidazole (CAS 13173-22-3) Based on Quantitative Evidence


Synthesis of High-Performance Anion Exchange Membranes for Alkaline Fuel Cells and Electrolyzers

Leveraging the quantitative evidence of high hydroxide conductivity (68.4 mS/cm at 80 °C) and robust alkaline stability (76% retention after 240 h in 1 M NaOH) [1], 1-allyl-2-methyl-1H-imidazole is a preferred monomer for the fabrication of polymerized ionic liquid-based AEMs. Its allyl group enables covalent incorporation into the polymer backbone, while the imidazole moiety provides the cationic charge carrier. This scenario is ideal for researchers and manufacturers developing durable, high-efficiency alkaline exchange membranes for fuel cells, water electrolyzers, and redox flow batteries, where long-term operational stability under caustic conditions is paramount.

Preparation of Low-Viscosity, High-Conductivity Imidazolium-Based Ionic Liquids

The class-level evidence demonstrating that allyl substitution suppresses crystallization and enhances ionic conductivity in imidazolium salts [2] positions 1-allyl-2-methyl-1H-imidazole as a strategic precursor for the synthesis of tailored ionic liquids. This application scenario is particularly relevant for researchers in battery technology (e.g., magnesium-ion or lithium-ion batteries) [3], electrochemical sensors, and green solvent development, where the combination of low viscosity and high ionic mobility directly translates to improved device performance and process efficiency.

Design of Coordination Complexes with Tunable Stability for Catalysis and Metal Extraction

Based on the determined apparent stability constant of 6.2 × 10³ M⁻¹ for the Co²⁺ complex in aqueous solution [4] and the documented ability of 1-allyl-2-methyl-1H-imidazole to induce changes in coordination geometry [5], this compound serves as a valuable ligand for the synthesis of transition metal complexes. This scenario is applicable to academic and industrial researchers engaged in homogeneous catalysis, metal-organic framework (MOF) synthesis, or solvent extraction processes for metal recovery, where precise control over metal-binding affinity and coordination sphere is critical for achieving desired reactivity and selectivity.

Purification of Polymer-Grade Monomer via Mild Vacuum Distillation

The significantly lower boiling point of 1-allyl-2-methyl-1H-imidazole (80 °C at 1 Torr) compared to 2-methylimidazole (267–270 °C at 760 mmHg) [6] offers a distinct processing advantage. This physical property enables efficient purification by vacuum distillation under relatively mild thermal conditions, minimizing the risk of premature polymerization or thermal decomposition. This scenario is directly relevant to procurement and quality control workflows for laboratories and manufacturing facilities that require high-purity monomer for sensitive polymer synthesis, electronic materials, or pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Alkaline AEM synthesis
Hydroxide conductivity & alkaline stability profile
Conductivity retention after prolonged 1 M NaOH immersion
Low-viscosity ionic liquids
Allyl-substituted imidazolium cation structure
Crystallization suppression and ionic mobility benchmarking
Transition metal complex design
Ligand binding affinity and coordination geometry
Stability constant determination and coordination sphere analysis
Monomer purification for sensitive synthesis
Low boiling point under reduced pressure
Vacuum distillation yield and purity without polymerization

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